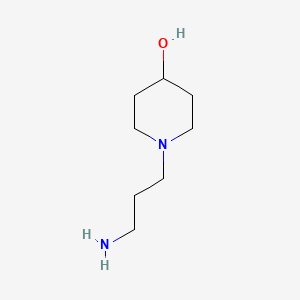

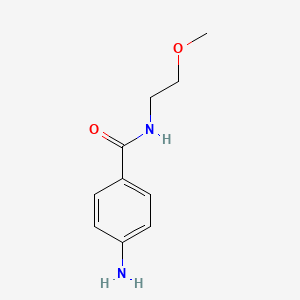

![molecular formula C12H17NO B1275232 2-[(Benzyloxy)methyl]pyrrolidine CAS No. 148562-33-8](/img/structure/B1275232.png)

2-[(Benzyloxy)methyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

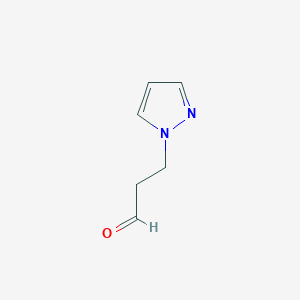

2-[(Benzyloxy)methyl]pyrrolidine (2-BMP) is an organic heterocyclic compound that has been widely studied in the scientific community due to its various applications in fields such as drug synthesis, biochemistry, and pharmacology. 2-BMP has a unique structure that allows it to act as both a nucleophile and an electrophile, making it a versatile compound with a wide range of potential applications. In

Scientific Research Applications

Synthesis and Biological Properties

- Anti-microbial and Anti-fungal Properties : A study by Masila et al. (2020) explored the synthesis of pyrrolidine derivatives, including one that exhibited significant activity against fungi and bacteria. This highlights the potential use of 2-[(Benzyloxy)methyl]pyrrolidine in developing anti-microbial agents.

Chemical Synthesis and Complex Formation

- Formation of Optically Active Triamines : Research by Bernauer et al. (1993) involved the synthesis of optically active triamines derived from pyrrolidine, demonstrating its role in complex chemical syntheses and potential applications in developing chiral molecules for various purposes.

Application in Organic Synthesis

- Synthesis of Hyacinthacines from Glucose : A study by Zhou et al. (2007) showed the use of pyrrolidine derivatives in the stereoselective synthesis of hyacinthacines from D-glucose. This underscores the application of pyrrolidine derivatives in complex organic syntheses.

Catalysis and Chemical Reactions

- Hydroamination of Olefins : Research by Bender and Widenhoefer (2005) utilized pyrrolidine derivatives in the intramolecular hydroamination of olefins, indicating its catalytic applications in organic chemistry.

Pharmaceutical Research

- Development of Cognitive Enhancement Drugs : Lin et al. (1997) in two studies ( , ) explored pyrrolidine derivatives in the context of developing drugs for cognitive enhancement, demonstrating the compound's potential in neuropharmacology.

Cycloaddition and Synthesis Applications

- Polar Cycloaddition Studies : A study by Żmigrodzka et al. (2022) involved the synthesis of pyrrolidines via cycloaddition, showcasing the compound's utility in creating novel organic structures.

Microwave-Assisted Synthesis

- Synthesis of Pyrrolizidine Alkaloids : Petricci et al. (2022) in their research (Petricci et al. (2022)) utilized microwave-assisted synthesis of pyrrolizidine derivatives, signifying advanced methods in chemical synthesis involving pyrrolidine derivatives.

Asymmetric Synthesis

- Synthesis of Azasugars : Huang Pei-qiang (2011) in their work (Pei-qiang (2011)) focused on asymmetric synthesis of pyrrolidine azasugars, indicating its use in stereochemically complex syntheses.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety that is substituted at the N1-position with an alkyl group . Pyrrolidine alkaloids, which include compounds with a similar structure, have been shown to possess several important biological activities .

Mode of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway affected.

Result of Action

Given the diverse biological activities of pyrrolidine alkaloids , the compound could potentially have a wide range of molecular and cellular effects.

Properties

IUPAC Name |

2-(phenylmethoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWVGKAJVSLHAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291677 |

Source

|

| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148562-33-8 |

Source

|

| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148562-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

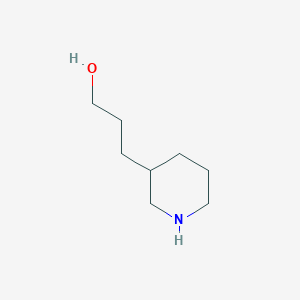

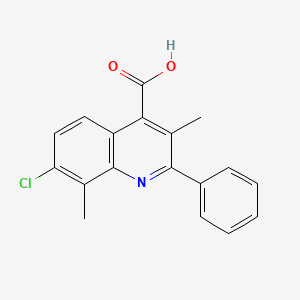

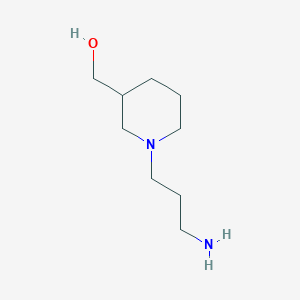

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

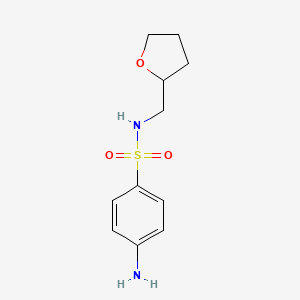

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)